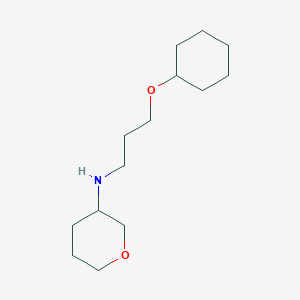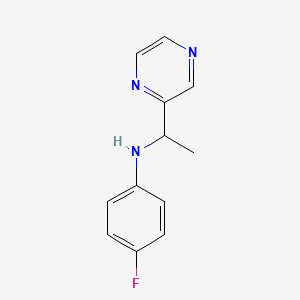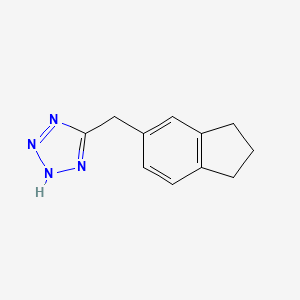
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities. In
Wirkmechanismus
The mechanism of action of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is its versatility, as it can be easily modified to yield derivatives with different properties. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole. One area of interest is the development of novel derivatives with improved pharmacological and material properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, there is a need for more in-depth studies on the toxicity and safety of this compound, particularly in vivo.
In conclusion, 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a versatile and promising compound with potential applications in medicinal chemistry and materials science. While there is still much to be learned about this compound, its unique properties make it an exciting area of research for the scientific community.
Synthesemethoden
The synthesis of 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole is a multi-step process that involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1-bromo-5-pentanone in the presence of a base, followed by the deprotection of the thiol group using an oxidizing agent. This method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its antimicrobial properties, with studies showing its efficacy against various bacterial and fungal strains. In materials science, 2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage.
Eigenschaften
IUPAC Name |
2-(5-bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2S2/c1-7-10-11-8(13-7)12-6-4-2-3-5-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIZAULBUBBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopentylsulfanyl)-5-methyl-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)


![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)



![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)